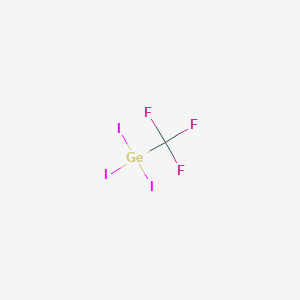

Triiodo(trifluoromethyl)germane

Description

Properties

IUPAC Name |

triiodo(trifluoromethyl)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF3GeI3/c2-1(3,4)5(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIZKSDJWVSDFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)[Ge](I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3GeI3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542729 | |

| Record name | Triiodo(trifluoromethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1512-08-9 | |

| Record name | Triiodo(trifluoromethyl)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization of Triiodo Trifluoromethyl Germane and Its Structural Analogues

Vibrational Spectroscopy for Molecular Structure and Dynamics

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For Triiodo(trifluoromethyl)germane, the FTIR spectrum is expected to be dominated by vibrations associated with the CF₃ and Ge-I bonds.

The trifluoromethyl (CF₃) group typically exhibits strong absorption bands corresponding to its stretching and deformation modes. The C-F stretching vibrations are particularly intense and appear in a characteristic region of the infrared spectrum. Based on studies of related trifluoromethyl compounds, the symmetric and asymmetric C-F stretching modes for CF₃GeI₃ are anticipated in the region of 1100-1200 cm⁻¹. conicet.gov.arnih.gov The Ge-I stretching vibrations are expected at much lower frequencies, typically below 400 cm⁻¹, due to the heavier masses of the germanium and iodine atoms.

A hypothetical FTIR data table for Triiodo(trifluoromethyl)germane, based on expected values from analogous compounds, is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| ν_as(CF₃) (asymmetric stretch) | 1150 - 1200 | Strong |

| ν_s(CF₃) (symmetric stretch) | 1100 - 1150 | Strong |

| δ_as(CF₃) (asymmetric deformation) | 700 - 750 | Medium |

| δ_s(CF₃) (symmetric deformation) | 500 - 550 | Medium |

| ν(Ge-C) (stretch) | 600 - 700 | Medium |

| ν(Ge-I) (stretch) | 200 - 300 | Strong |

| δ(Ge-I) (deformation) | < 200 | Medium |

This table is illustrative and based on general spectroscopic principles and data from related compounds.

Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment during a vibration, Raman activity depends on changes in the polarizability. Therefore, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

For Triiodo(trifluoromethyl)germane, the symmetric vibrations, such as the symmetric C-F stretch and the symmetric Ge-I stretch, are expected to give rise to strong and well-defined Raman signals. Raman spectroscopy is also particularly useful for studying the low-frequency lattice modes in the solid state, which provide information about the crystal structure and intermolecular interactions. d-nb.infobeilstein-journals.org The analysis of Raman spectra can provide a detailed vibrational fingerprint of the molecule, aiding in its unambiguous identification.

Matrix isolation is an experimental technique where reactive molecules or transient species are trapped in an inert solid matrix (such as argon or nitrogen) at very low temperatures. This method prevents the species from reacting with each other, allowing for their spectroscopic characterization. While Triiodo(trifluoromethyl)germane is a stable compound, matrix isolation spectroscopy could be employed to study its photochemistry or to isolate and characterize any potential isomers or conformers that might exist in the gas phase. The low temperatures and inert environment of the matrix can lead to a significant sharpening of the spectral bands in both FTIR and Raman, allowing for a more detailed analysis of the vibrational structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides information about the chemical environment, connectivity, and through-space proximity of NMR-active nuclei.

For Triiodo(trifluoromethyl)germane, multinuclear NMR experiments focusing on ¹³C and ¹⁹F are particularly informative.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a signal for the carbon atom of the trifluoromethyl group. The chemical shift of this carbon is influenced by the three highly electronegative fluorine atoms, typically causing it to appear in a specific region of the spectrum. Furthermore, the signal will be split into a quartet due to coupling with the three equivalent fluorine nuclei (¹J_CF). The magnitude of this one-bond carbon-fluorine coupling constant is a characteristic feature.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine environments in a molecule. In Triiodo(trifluoromethyl)germane, all three fluorine atoms of the CF₃ group are chemically equivalent, and thus a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is a key identifier for the trifluoromethyl group attached to the germanium center.

A hypothetical NMR data table for Triiodo(trifluoromethyl)germane is presented below.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹³C | ~120-130 | quartet | ¹J_CF ≈ 270-300 |

| ¹⁹F | ~ -30 to -50 | singlet | - |

This table is illustrative and based on general spectroscopic principles and data from related compounds. Chemical shifts are referenced to TMS for ¹³C and CFCl₃ for ¹⁹F.

While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques can offer a more detailed picture of the molecular structure by revealing correlations between different nuclei. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) could be applied to Triiodo(trifluoromethyl)germane.

HSQC: An HSQC experiment would correlate the ¹³C nucleus with directly attached protons. Since there are no protons in Triiodo(trifluoromethyl)germane, this specific experiment would not be directly applicable unless studying derivatives with C-H bonds.

HMBC: An HMBC experiment, on the other hand, reveals correlations between nuclei separated by two or three bonds. For Triiodo(trifluoromethyl)germane, an HMBC spectrum could potentially show a correlation between the ¹³C nucleus and the ¹⁹F nuclei, further confirming the C-F connectivity.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For Triiodo(trifluoromethyl)germane, it provides the definitive molecular weight and reveals the stability of various bonds within the molecule through analysis of its fragmentation patterns under ionization.

Molecular Ion and Isotopic Pattern

The electron impact (EI) mass spectrum of Triiodo(trifluoromethyl)germane would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Germanium has several stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge), which would result in a characteristic isotopic pattern for the molecular ion and any germanium-containing fragments, aiding in their identification. The most abundant isotope is ⁷⁴Ge. The theoretical monoisotopic mass of CF₃⁷⁴GeI₃ is 529.62 g/mol .

Fragmentation Pathways

The fragmentation of organometallic compounds in a mass spectrometer is dictated by the relative strengths of the chemical bonds. In organogermanium halides, the cleavage of the germanium-carbon and germanium-halogen bonds are common fragmentation pathways. clockss.org For Triiodo(trifluoromethyl)germane, several primary fragmentation steps can be predicted:

Loss of an Iodine Radical: The Ge-I bond is the weakest bond in the molecule and is expected to cleave readily, resulting in a strong peak corresponding to the [CF₃GeI₂]⁺ ion. This is analogous to the common cleavage of halogens in alkyl halides. youtube.com

Loss of a Trifluoromethyl Radical: Cleavage of the Ge-C bond would lead to the formation of the [GeI₃]⁺ ion. The relative intensity of this peak would provide information on the strength of the Ge-CF₃ bond compared to the Ge-I bond.

Sequential Loss of Halogens: Following the initial loss of an iodine atom, further fragmentation would likely involve the sequential loss of the remaining iodine atoms, leading to ions such as [CF₃GeI]⁺ and [CF₃Ge]⁺.

Formation of Smaller Fragments: Other potential fragments include [GeI]⁺, [GeI₂]⁺, and the trifluoromethyl cation [CF₃]⁺, although the latter is generally less stable.

The analysis of these fragments allows for the unambiguous confirmation of the compound's structure.

Predicted Mass Spectrometry Fragmentation Data for CF₃GeI₃

| Ion Fragment | Formula | Predicted m/z (for ⁷⁴Ge, ¹²⁷I) | Fragmentation Pathway |

| Molecular Ion | [CF₃GeI₃]⁺ | 529.6 | Ionization of parent molecule |

| Loss of Iodine | [CF₃GeI₂]⁺ | 402.7 | M⁺ - I• |

| Loss of CF₃ | [GeI₃]⁺ | 454.7 | M⁺ - CF₃• |

| Loss of two Iodines | [CF₃GeI]⁺ | 275.8 | [CF₃GeI₂]⁺ - I• |

| Trifluoromethylgermylium | [CF₃Ge]⁺ | 148.9 | [CF₃GeI]⁺ - I• |

| Germanium Triiodide | [GeI₃]⁺ | 454.7 | M⁺ - CF₃• |

| Germanium Diiodide Cation | [GeI₂]⁺ | 327.8 | [GeI₃]⁺ - I• |

| Germanium Monoiodide Cation | [GeI]⁺ | 200.9 | [GeI₂]⁺ - I• |

This table is interactive. Click on the headers to sort the data.

X-ray Diffraction and Electron Diffraction for Solid-State and Gas-Phase Structural Determination

Gas-Phase Structure by Electron Diffraction

Gas electron diffraction (GED) is the primary method for determining the precise geometric structure of molecules in the gas phase, free from the influence of intermolecular interactions. wikipedia.org For Triiodo(trifluoromethyl)germane, GED studies would be expected to confirm a tetrahedral geometry around the central germanium atom. The key structural parameters to be determined are the Ge-C and Ge-I bond lengths and the I-Ge-I and C-Ge-I bond angles. The bulky iodine atoms and the electronegative CF₃ group would influence these parameters. For instance, steric repulsion between the three large iodine atoms would likely cause the I-Ge-I angles to be larger than the ideal tetrahedral angle of 109.5°, while the C-Ge-I angles would be correspondingly smaller.

Solid-State Structure by X-ray Diffraction

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the arrangement of atoms within a crystalline solid. wikipedia.org An XRD analysis of Triiodo(trifluoromethyl)germane would reveal not only its molecular structure but also how the molecules pack together in the crystal lattice. Intermolecular interactions, such as halogen bonding (interactions between the iodine atoms of one molecule and the germanium or iodine atoms of a neighboring molecule), could lead to significant differences between the solid-state and gas-phase structures. nih.gov These packing effects can alter bond lengths and angles slightly compared to the isolated molecule. For example, a study on tris(trifluoromethyl)borane carbonyl, (CF₃)₃BCO, showed distinct differences in its structural parameters between the gas and solid phases. researchgate.net

Comparison of Predicted Structural Parameters for CF₃GeI₃

| Parameter | Gas-Phase (GED) Prediction | Solid-State (XRD) Prediction | Comment |

| Geometry around Ge | Tetrahedral | Distorted Tetrahedral | Crystal packing forces may cause slight distortions from ideal tetrahedral geometry. |

| Ge-I Bond Length | ~2.50 - 2.55 Å | May vary slightly due to intermolecular interactions. | Expected to be shorter than the sum of covalent radii due to polarity. |

| Ge-C Bond Length | ~1.95 - 2.00 Å | Generally similar to gas-phase, but can be influenced by packing. | Analogous to other trifluoromethyl germane (B1219785) compounds. |

| I-Ge-I Angle | > 109.5° | Can deviate from gas-phase values to optimize crystal packing. | Steric repulsion between bulky iodine atoms widens the angle. |

| C-Ge-I Angle | < 109.5° | Dependent on intermolecular contacts in the crystal lattice. | Compressed due to the expansion of the I-Ge-I angle. |

This table is interactive and presents hypothetical values based on known chemical principles and data from analogous structures.

Computational and Theoretical Investigations into the Structure, Bonding, and Reactivity of Triiodo Trifluoromethyl Germane

Quantum Chemical Methodologies for Electronic Structure Calculations

The foundation of modern computational chemistry lies in the solution of the Schrödinger equation, which, for a multi-electron system like triiodo(trifluoromethyl)germane, can only be solved approximately. A variety of methods have been developed to tackle this challenge, each with its own balance of accuracy and computational cost.

Density Functional Theory (DFT) has emerged as one of the most widely used quantum chemical methods due to its favorable combination of computational efficiency and accuracy. Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, a simpler three-dimensional quantity.

For triiodo(trifluoromethyl)germane, DFT calculations would typically begin with a geometry optimization . This process systematically adjusts the positions of the atoms to find the lowest energy arrangement, corresponding to the molecule's equilibrium structure. Key structural parameters such as the Ge-C, Ge-I, and C-F bond lengths, as well as the I-Ge-I, C-Ge-I, and F-C-F bond angles, can be determined with high precision.

Once the optimized geometry is obtained, a vibrational analysis can be performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The results yield the frequencies and corresponding vibrational modes (stretching, bending, etc.) of the molecule. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum.

Furthermore, DFT is instrumental in determining the energetics of the molecule, including its heat of formation and the energies of various chemical reactions it might undergo. For instance, the energy of dissociation for the Ge-C or Ge-I bonds can be calculated to assess bond strengths.

Illustrative DFT-Calculated Parameters for Triiodo(trifluoromethyl)germane:

| Parameter | Predicted Value |

|---|---|

| Ge-C Bond Length | ~ 2.00 Å |

| Ge-I Bond Length | ~ 2.55 Å |

| C-F Bond Length | ~ 1.35 Å |

| I-Ge-I Bond Angle | ~ 109.5° |

| C-Ge-I Bond Angle | ~ 109.5° |

| Ge-C Stretch Freq. | ~ 700 cm⁻¹ |

Note: The values in this table are illustrative and represent typical ranges for such bonds. Precise values would be obtained from specific DFT calculations.

For situations demanding even higher accuracy, particularly for electronic properties and reaction energetics, more rigorous ab initio methods are employed. These methods are based on first principles, without the empirical parameterization inherent in some DFT functionals.

Hartree-Fock (HF) theory is the simplest ab initio method, but it neglects electron correlation, the interaction between individual electrons. More advanced methods, such as Møller-Plesset perturbation theory (MP2, MP3, etc.) and Configuration Interaction (CI) , build upon the HF framework to systematically include electron correlation.

The gold standard in quantum chemistry for single-reference systems is often considered to be the Coupled-Cluster (CC) family of methods, such as CCSD (Coupled-Cluster with Single and Double excitations) and CCSD(T) (which adds a perturbative treatment of triple excitations). While computationally very demanding, these methods can provide benchmark-quality results for energies and molecular properties. For a molecule like triiodo(trifluoromethyl)germane, CCSD(T) calculations, often performed on a DFT-optimized geometry (a single-point energy calculation), would yield highly reliable predictions for its atomization energy, ionization potential, and electron affinity.

Analysis of Electronic Properties and Molecular Orbitals

Beyond geometry and energetics, computational methods allow for a detailed examination of the electronic landscape of a molecule, which is key to understanding its reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It provides a guide to the charge distribution, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

For triiodo(trifluoromethyl)germane, an MEP analysis would likely show a significant negative potential around the highly electronegative fluorine atoms of the trifluoromethyl group. Conversely, the region around the germanium atom and, to a lesser extent, the iodine atoms, would exhibit a more positive potential. This distribution suggests that the fluorine atoms are potential sites for electrophilic attack, while the germanium center would be susceptible to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

The energy and spatial distribution of the HOMO and LUMO in triiodo(trifluoromethyl)germane would provide critical insights. The HOMO is expected to be largely localized on the iodine atoms, specifically the lone pair orbitals, as they are the most easily ionized electrons. The LUMO, on the other hand, is likely to be an antibonding orbital associated with the Ge-I or Ge-C bonds.

The HOMO-LUMO energy gap is a key indicator of chemical stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In triiodo(trifluoromethyl)germane, the presence of the electron-withdrawing CF3 group would be expected to lower the energy of both the HOMO and LUMO compared to, for example, methyltriiodogermane. The magnitude of the HOMO-LUMO gap would be a quantitative measure of its kinetic stability.

Illustrative FMO Data for Triiodo(trifluoromethyl)germane:

| Orbital | Predicted Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | ~ -10.5 | Iodine p-orbitals |

| LUMO | ~ -1.5 | σ*(Ge-I) |

Note: These energy values are hypothetical and for illustrative purposes.

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. This method allows for the quantification of intramolecular interactions, such as hyperconjugation.

In triiodo(trifluoromethyl)germane, NBO analysis would provide a detailed description of the Ge-C, Ge-I, and C-F bonds in terms of their hybridization and polarization. For example, it would quantify the significant ionic character of the C-F bonds due to the large electronegativity difference between carbon and fluorine.

Investigation of Bonding Characteristics

The electronic structure of triiodo(trifluoromethyl)germane is complex, featuring bonds with significant covalent character between the central germanium atom and the iodine and trifluoromethyl ligands. Computational methods are essential for quantitatively describing these bonds and understanding the electronic interactions within the molecule.

The strength and nature of the germanium-iodine (Ge-I) and germanium-trifluoromethyl (Ge-CF₃) bonds are fundamental to the chemistry of triiodo(trifluoromethyl)germane. Bond dissociation energies (BDEs) and analyses of atomic charges and bond orders can be calculated using methods like Density Functional Theory (DFT) to provide a quantitative picture.

While specific, detailed computational studies on the BDEs of CF₃GeI₃ are not extensively available in the literature, we can infer trends from related compounds and general principles. The Ge-I bond is expected to be the weakest in the molecule, making it the most likely site for initial bond cleavage in thermal or photochemical reactions. The high electronegativity of the CF₃ group influences the polarity and strength of all bonds to the germanium center.

Experimental data from photoelectron spectroscopy of CF₃GeI₃ and related perfluoromethylgermanium iodides provide valuable benchmarks for theoretical calculations of molecular orbital energies, which are directly related to the bonding characteristics. Assignments of the spectra, often aided by semi-empirical or ab initio calculations, can confirm the energetic ordering of the orbitals associated with the Ge-I and Ge-C bonds and the lone pairs on the iodine atoms.

Table 1: Estimated and Comparative Bond Dissociation Energies

| Bond | Estimated BDE (kJ/mol) | Notes |

|---|---|---|

| Ge-I in GeI₄ | ~230 | Serves as a baseline for a germanium-iodine bond. |

| Ge-C in Ge(CH₃)₄ | ~300 | Comparison for a germanium-carbon bond. |

| Ge-I in CF₃GeI₃ | Likely < 230 | The electron-withdrawing CF₃ group can weaken the Ge-I bonds. |

| Ge-CF₃ in CF₃GeI₃ | Likely > 300 | The C-F bonds strengthen the C-Ge bond. |

This table presents estimated values based on known data for related compounds. Precise computational data for CF₃GeI₃ is needed for accurate values.

Germanium, being in Group 14, typically forms tetracoordinate compounds. However, it can expand its coordination sphere to form hypervalent species, particularly with electronegative substituents. Computational studies can assess the propensity of triiodo(trifluoromethyl)germane to form hypervalent adducts by calculating the thermodynamics of association with Lewis bases.

The geometry of CF₃GeI₃ is expected to be tetrahedral around the germanium atom. Upon coordination with a fifth or sixth ligand, the geometry would shift towards a trigonal bipyramidal or octahedral structure, respectively. DFT calculations can model these higher-coordinate species and analyze the bonding, for instance, through the Quantum Theory of Atoms in Molecules (QTAIM), to characterize the nature of the coordinate bonds. While no specific computational studies on hypervalent adducts of CF₃GeI₃ have been reported, research on other organogermanium halides demonstrates the feasibility of such structures, often stabilized by intramolecular coordination.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of intermediates, transition states, and the calculation of activation barriers. This provides a detailed, step-by-step understanding of reaction mechanisms.

Experimental studies suggest that triiodo(trifluoromethyl)germane can serve as a precursor to difluorocarbene (:CF₂) upon pyrolysis. dokumen.pub Computational chemistry can elucidate the mechanism of this decomposition. A plausible pathway involves the initial homolytic cleavage of a Ge-I bond, followed by subsequent steps leading to the elimination of :CF₂.

Transition state theory is the framework used to find the saddle points on the potential energy surface that correspond to the highest energy barrier along the reaction coordinate. scribd.com By locating the transition state structure and calculating its energy and vibrational frequencies (a single imaginary frequency is characteristic of a true transition state), the activation energy for the reaction can be determined. For the decomposition of CF₃GeI₃, one could computationally model pathways involving the formation of a CF₃GeI₂ radical and an iodine radical, and subsequent fragmentation of the germanium-containing radical.

Table 2: Hypothetical Reaction Pathway for :CF₂ Formation

| Step | Reaction | Species Type | Computational Task |

|---|---|---|---|

| 1 | CF₃GeI₃ → •CF₂GeI₃ + •F | Transition State Search | Locate the transition state for C-F bond cleavage. |

| 2 | CF₃GeI₃ → CF₃GeI₂• + I• | Transition State Search | Locate the transition state for Ge-I bond cleavage. |

This table outlines a hypothetical set of computational investigations to determine the most likely reaction pathway.

Reactions are often performed in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit (continuum) solvation models, where the solvent is represented as a continuous medium with a characteristic dielectric constant.

For reactions involving polar or charged intermediates, such as those that might be involved in the substitution or decomposition reactions of CF₃GeI₃, solvation can stabilize these species relative to the neutral reactants, thereby lowering the activation energy. For example, if a reaction pathway involves an ionic intermediate, a polar solvent would be expected to accelerate the reaction. Computational studies would involve optimizing the geometries of reactants, transition states, and products both in the gas phase and in the presence of a solvent model to quantify the change in the reaction energy profile.

Non-Covalent Interactions in Systems Involving Triiodo(trifluoromethyl)germane

Non-covalent interactions, while weaker than covalent bonds, play a crucial role in determining the structure of condensed phases and in directing the assembly of molecules. rsc.org In systems containing triiodo(trifluoromethyl)germane, halogen bonding is a particularly important non-covalent interaction to consider.

The iodine atoms in CF₃GeI₃, being large and polarizable, can act as halogen bond donors. The electron density on the halogen atom is not uniformly distributed; a region of positive electrostatic potential, known as a σ-hole, can exist along the extension of the Ge-I covalent bond. This positive region can interact favorably with a nucleophilic site on an adjacent molecule, such as a lone pair on a nitrogen or oxygen atom, or even another halogen atom.

Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or high-level ab initio calculations, can be used to precisely calculate the strength and nature of these interactions. Analysis of the molecular electrostatic potential surface of CF₃GeI₃ would reveal the locations and magnitudes of the σ-holes on the iodine atoms, predicting the preferred geometries for halogen bonding. These interactions can influence the crystal packing of solid CF₃GeI₃ and its interactions with solvents or other reactants.

Halogen Bonding Phenomena and σ-Hole Interactions

Halogen bonding is a highly directional, noncovalent interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a negative site, such as a lone pair on a Lewis base. rsc.orgwikipedia.org The formation and strength of this bond are rooted in the anisotropic distribution of electron density around the covalently bonded halogen. polimi.it

In triiodo(trifluoromethyl)germane (CF₃GeI₃), the iodine atoms are prime candidates for forming halogen bonds. The electron-withdrawing nature of the germanium atom, further influenced by the strongly electronegative trifluoromethyl group, is expected to pull electron density away from the iodine atoms along the Ge-I bond axis. This withdrawal creates a region of lower electron density, and consequently, a positive electrostatic potential, known as a σ-hole, on the outermost portion of the iodine atoms, opposite to the covalent bond. rsc.orgmdpi.com

The strength of this σ-hole, and therefore the potential for halogen bonding, generally increases with the polarizability of the halogen atom. polimi.it Iodine, being a large and highly polarizable halogen, is capable of forming strong halogen bonds. The presence of three iodine atoms on the germanium center suggests that triiodo(trifluoromethyl)germane could act as a multivalent halogen bond donor, potentially engaging in complex supramolecular assemblies.

The interaction is highly directional, with the σ-hole acceptor approaching the iodine atom along the extension of the Ge-I bond, typically at an angle close to 180°. mdpi.com This directionality is a key feature that can be exploited in crystal engineering and the design of new materials. nih.gov Computational methods, such as Density Functional Theory (DFT) and high-level quantum mechanical calculations, are crucial for accurately predicting the magnitude of the σ-hole and the energy of these interactions. nih.govresearchgate.net For related systems, these calculations have been instrumental in understanding the cooperative effects in halogen-bonded chains and networks. researchgate.net

It is also important to consider the germanium atom itself as a potential site for σ-hole interactions, specifically tetrel bonding, which involves Group 14 elements. wikipedia.org Similar to halogen bonding, a σ-hole can form on the germanium atom along the extension of the C-Ge bond, influenced by the electron-withdrawing iodine atoms. This would allow the germanium center to interact with nucleophiles, a phenomenon that has been computationally and experimentally studied in other organogermanium compounds.

Table 1: Expected Intermolecular Interactions and Their Characteristics for Triiodo(trifluoromethyl)germane

| Interaction Type | Donor Atom/Group | Acceptor Site | Expected Strength | Key Characteristics |

| Halogen Bonding | Iodine | Lewis Base (e.g., N, O, S) | Moderate to Strong | Highly directional; strength depends on iodine's σ-hole magnitude. |

| Tetrel Bonding | Germanium | Nucleophile | Weak to Moderate | Directional interaction involving the σ-hole on the germanium atom. |

| Dispersion Forces | Entire Molecule | Neighboring Molecule | Significant | Omnipresent; crucial for overall molecular aggregation and packing. |

| Dipole-Dipole | CF₃ Group | CF₃ or Polar Group | Weak to Moderate | Dependent on the net molecular dipole and relative orientation. |

Dispersion Forces and Their Influence on Molecular Aggregation

Dispersion forces, a component of the broader van der Waals forces, are ubiquitous attractive forces arising from temporary fluctuations in electron density that create instantaneous dipoles. numberanalytics.com While often considered weak on an individual basis, their cumulative effect can be substantial, especially for large, polarizable molecules like triiodo(trifluoromethyl)germane.

The trifluoromethyl (CF₃) group plays a significant role in modulating the intermolecular interactions of a molecule. nih.gov Its influence is complex; the high electronegativity of the fluorine atoms can create a significant dipole moment, but the group as a whole is also known for its "amphiphilic" nature, capable of engaging in both attractive and repulsive interactions. acs.orgresearchgate.net The fluorine atoms can participate in weak C-H···F hydrogen bonds and F···F contacts, which are largely dispersive in nature. researchgate.net

The interplay between the highly directional and specific halogen bonds and the more isotropic, but powerful, dispersion forces would dictate the final supramolecular architecture of triiodo(trifluoromethyl)germane. Theoretical investigations would be necessary to deconvolute these contributions, likely employing energy decomposition analysis within a quantum chemical framework to quantify the electrostatic, polarization, and dispersion components of the total interaction energy. nih.govumich.edu Such analyses provide deep insights into the fundamental forces governing how molecules recognize each other and assemble into larger structures. nih.gov

Chemical Reactivity and Transformative Chemistry of Triiodo Trifluoromethyl Germane

Fundamental Reactivity Modes

The fundamental reactivity of triiodo(trifluoromethyl)germane is characterized by a duality of nucleophilic and electrophilic character, which is significantly influenced by its substituents.

Historically, organogermanes are regarded as nucleophilic species, with their reactivity positioned between that of organosilicon and organotin compounds. wikipedia.org This nucleophilicity generally increases down Group 14 (Si < Ge < Sn). wikipedia.org However, the presence of highly electronegative halogens and trifluoromethyl groups on the germanium atom in triiodo(trifluoromethyl)germane drastically modulates this intrinsic nucleophilicity.

The three iodine atoms and the potent electron-withdrawing trifluoromethyl (CF3) group significantly decrease the electron density at the germanium center. This effect diminishes the nucleophilic character of the compound compared to peralkylated or perarylated organogermanes. The trifluoromethyl group, in particular, is known to have a profound impact on the electronic properties of organic compounds, often leading to increased metabolic stability and altered receptor binding selectivity in medicinal chemistry contexts. ruhr-uni-bochum.de In the case of triiodo(trifluoromethyl)germane, this translates to a reduced tendency to act as a nucleophile.

Conversely, the strong electron-withdrawing nature of the iodo and trifluoromethyl substituents enhances the electrophilic character of the germanium center in triiodo(trifluoromethyl)germane. This makes the germanium atom susceptible to attack by nucleophiles. This electrophilic activation is a key feature of its reactivity, particularly in substitution reactions.

Furthermore, the concept of electrophilic activation extends to the cleavage of the Ge-C bond, a process that can be facilitated by electrophilic transition metal catalysts. wikipedia.org While traditional cross-coupling reactions involving organogermanes were often inefficient, recent studies have shown that using electron-deficient or highly electrophilic catalysts, such as certain palladium and gold complexes, can enable the activation of C–Ge bonds through an electrophilic aromatic substitution (SEAr)-type pathway. wikipedia.orgacs.org This unique reactivity mode allows for transformations that are orthogonal to traditional methods, tolerating other reactive functional groups. acs.org For instance, gold complexes have been shown to activate aryl germanes, with the reactivity being dependent on non-coordinating counterions at the gold center. acs.org

Ligand Exchange and Substitution Reactions

Ligand exchange and substitution are prominent reaction pathways for triiodo(trifluoromethyl)germane, driven by the electrophilicity of the germanium center and the nature of the germanium-iodine bonds.

The germanium-iodine bonds in triiodo(trifluoromethyl)germane are susceptible to cleavage by nucleophiles, facilitating heteroatom substitution at the germanium center. This is a common reaction for organogermanium halides. For example, the hydrolysis of aryl germanium halides (Ar3GeBr) with aqueous sodium hydroxide (B78521) leads to the formation of germoxanes (containing Ge-O-Ge linkages), where the bromide is substituted by a hydroxide anion. nih.gov Similarly, it is expected that triiodo(trifluoromethyl)germane would react with various heteroatom nucleophiles (e.g., R-O⁻, R-S⁻, R₂N⁻) to replace one or more of the iodine atoms with new heteroatom-containing groups.

The general synthetic utility of this type of reaction is well-established in organogermanium chemistry, where the reaction of germanium tetrachloride with organolithium or Grignard reagents is a common method for preparing organogermanium compounds. wikipedia.org

Table 1: Expected Heteroatom Substitution Reactions of Triiodo(trifluoromethyl)germane

| Nucleophile | Reagent Example | Expected Product Moiety |

| Hydroxide | NaOH (aq) | F₃C-Ge(I)₂-OH |

| Alkoxide | NaOR | F₃C-Ge(I)₂-OR |

| Thiolate | NaSR | F₃C-Ge(I)₂-SR |

| Amide | LiNR₂ | F₃C-Ge(I)₂-NR₂ |

| Cyanide | KCN | F₃C-Ge(I)₂-CN |

This table represents expected reactions based on the general reactivity of organogermanium halides.

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. ub.eduvanderbilt.eduorganic-chemistry.org For triiodo(trifluoromethyl)germane, both the iodine atoms and the trifluoromethyl group can potentially participate in such transformations.

The iodine atoms are good leaving groups, making them suitable for substitution reactions. vanderbilt.edu For instance, the Finkelstein reaction, which involves the conversion of an alkyl chloride or bromide to an iodide, highlights the utility of halide exchange. vanderbilt.edu In the case of triiodo(trifluoromethyl)germane, the iodine atoms could be displaced by other halides or pseudohalides.

The trifluoromethyl group is of significant interest in medicinal and agricultural chemistry. ruhr-uni-bochum.de Reagents that can deliver a trifluoromethyl group are highly valuable. While the Ge-CF₃ bond is generally strong, under specific conditions, triiodo(trifluoromethyl)germane could potentially act as a trifluoromethylating agent. The development of new trifluoromethylating reagents is an active area of research, with various methods available for electrophilic, nucleophilic, and radical trifluoromethylation. ruhr-uni-bochum.debeilstein-journals.orgorganic-chemistry.org The reactivity of triiodo(trifluoromethyl)germane in this context would depend on the specific reaction conditions and the other reagents involved.

Radical Chemistry Pathways

Organogermanium compounds are known to participate in radical reactions. rsc.orgresearchgate.net Various types of organogermanium compounds, including acylgermanes, hydrogermanes, and tetraalkylgermanes, can serve as precursors to germanium-centered radicals. rsc.org The generation of these radicals can often be initiated by light. rsc.org

For triiodo(trifluoromethyl)germane, radical pathways could be initiated by the homolytic cleavage of the Ge-I or Ge-C bonds. The Ge-I bond is expected to be the weakest bond in the molecule and therefore the most likely to undergo homolysis upon exposure to heat or light, generating a trifluoromethyl(diiodo)germyl radical (•GeI₂(CF₃)) and an iodine radical.

Table 2: Bond Dissociation Energies of Related Bonds

| Bond | Typical Bond Dissociation Energy (kJ/mol) |

| Ge-C | ~350-370 |

| Ge-I | ~213 |

| C-F | ~485 |

Note: These are typical values and can vary depending on the specific molecular environment.

The relatively low bond dissociation energy of the Ge-I bond suggests that radical initiation at this site is a plausible pathway. The resulting germyl (B1233479) radical could then participate in a variety of radical reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction. The photolytic decomposition of organogermanes has been utilized for the deposition of germanium films, with the efficiency of decomposition being enhanced by the presence of hydrogen or vinyl groups on the germanium atom. rsc.org

Generation and Behavior of Organogermyl Radicals

The generation of organogermyl radicals is a known process, typically initiated by the homolytic cleavage of a germanium-element bond. However, no specific studies detailing the generation of the triiodo(trifluoromethyl)germyl radical from triiodo(trifluoromethyl)germane have been found. General principles suggest that photolytic or thermal induction could potentially lead to the formation of this radical species, but experimental data is required for confirmation.

Trifluoromethyl Radical Addition and Fragmentation Reactions

The trifluoromethyl group is a crucial moiety in medicinal and materials chemistry. Trifluoromethyl radicals can be generated from various precursors and participate in addition reactions with unsaturated systems like alkenes and alkynes. These reactions are often initiated by light, heat, or a chemical reagent. The stability of the trifluoromethyl radical is influenced by stereoelectronic effects, adopting a trigonal pyramidal geometry. However, there is no specific information available in the searched literature regarding the use of triiodo(trifluoromethyl)germane as a source for trifluoromethyl radicals or its subsequent fragmentation pathways.

Catalytic Applications and Cross-Coupling Reactivity

The introduction of a trifluoromethyl group into organic molecules can significantly enhance their properties, making them valuable in pharmaceuticals and agrochemicals. Palladium-catalyzed cross-coupling reactions are a common method for forming carbon-carbon and carbon-heteroatom bonds. While organogermanium compounds have been utilized in some cross-coupling reactions, often requiring activation with fluoride (B91410) ions, there is no specific mention of triiodo(trifluoromethyl)germane's involvement in such catalytic processes. The development of catalytic methods for trifluoromethylation remains an active area of research.

The mechanism of palladium-catalyzed cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination. For germanium-based reagents, the transmetalation step can be a key challenge. There is no available research on the mechanistic details of catalysis specifically mediated by triiodo(trifluoromethyl)germane.

Reactivity with Specific Reagents and Substrates

The reactions of organogermanium compounds with other organometallics are a fundamental aspect of organometallic chemistry. However, a review of the available literature reveals no specific studies on the reactions between triiodo(trifluoromethyl)germane and either main group or transition metal organometallic complexes. Research in this area would be necessary to understand its potential as a building block or reagent in synthetic chemistry.

In-Depth Analysis of Triiodo(trifluoromethyl)germane Reveals Scant Literature on Redox Transformations of the Germanium Center

Despite a comprehensive search of scientific literature, detailed research findings on the specific oxidative and reductive transformations of the germanium center in triiodo(trifluoromethyl)germane (CF3GeI3) are notably scarce. While the broader field of organogermanium chemistry is well-established, specific redox reactions involving this particular trifluoromethyl-substituted halogermane appear to be a niche area with limited publicly available data.

Triiodo(trifluoromethyl)germane belongs to the class of organogermanium compounds where the germanium atom is in the +4 oxidation state. In principle, the germanium center in this compound could undergo reduction to a lower oxidation state, such as Ge(II), or potentially be oxidized, although the latter is less common for germanium(IV) compounds. However, specific reagents, reaction conditions, and the resulting products for such transformations of CF3GeI3 are not well-documented in readily accessible scientific databases and publications.

General principles of organometallic chemistry suggest potential pathways for the redox chemistry of halogermanes. For instance, reduction of similar tetrahalogermanes (GeX4) can sometimes be achieved using strong reducing agents to yield germanium(II) dihalides (GeX2) or even elemental germanium. It is conceivable that CF3GeI3 could react with potent reducing agents, leading to a change in the oxidation state of the germanium center.

Conversely, oxidative transformations of the Ge(IV) center in triiodo(trifluoromethyl)germane would require potent oxidizing agents and are considered less probable under typical laboratory conditions due to the already high oxidation state of germanium.

The lack of specific studies on the redox chemistry of triiodo(trifluoromethyl)germane highlights a potential area for future research within organogermanium chemistry. Detailed investigations would be necessary to understand the reactivity of the germanium center in this fluorinated organometallic compound and to explore the synthesis of novel germanium species with different oxidation states.

Due to the absence of specific experimental data in the surveyed literature, a data table summarizing the oxidative and reductive transformations of triiodo(trifluoromethyl)germane cannot be provided at this time.

Advanced Applications and Functional Material Design Utilizing Triiodo Trifluoromethyl Germane

Precursors for Germanium-Containing Thin Films and Semiconductors

The demand for new semiconductor materials with tailored properties has driven research into novel precursor molecules for thin film deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Organometallic compounds are often favored as precursors due to their volatility and ability to decompose cleanly at specific temperatures.

Triiodo(trifluoromethyl)germane possesses several characteristics that suggest its potential as a precursor for the deposition of germanium-containing thin films. For a compound to be a suitable CVD or ALD precursor, it generally needs to have adequate volatility, thermal stability to prevent premature decomposition in the delivery lines, and a decomposition pathway that leads to the desired film composition on the substrate. abachy.com

Table 1: General Properties of Ideal CVD/ALD Precursors and Postulated Properties of Triiodo(trifluoromethyl)germane

| Property | General Requirement for CVD/ALD Precursors | Postulated Properties of Triiodo(trifluoromethyl)germane |

| Volatility | Sufficient vapor pressure at moderate temperatures for transport into the reactor. | The molecular weight and presence of heavy iodine atoms might suggest lower volatility, but the compact structure could allow for sublimation or distillation under vacuum. |

| Thermal Stability | Stable during vaporization and transport to the substrate, but decomposes cleanly on the heated substrate. | The Ge-I bonds are expected to be the most labile, likely leading to decomposition at relatively low temperatures. The CF3 group is generally thermally stable. |

| Reactivity | Should react with a co-reactant (in ALD) or decompose (in CVD) in a controlled manner. | The Ge-I bonds are expected to be highly reactive towards co-reactants like hydrogen plasma or other reducing agents. |

| Purity of Deposited Film | Precursor decomposition byproducts should be volatile and easily removed from the reaction chamber to avoid film contamination. | Decomposition could potentially lead to the incorporation of iodine or fluorine if the process is not optimized. The byproducts would likely be volatile iodine and fluorine compounds. |

The properties of germanium-containing thin films are crucial for their performance in electronic devices. These properties include crystallinity, defect density, and electronic characteristics such as carrier mobility. The choice of precursor and deposition conditions plays a significant role in determining these final film properties.

The use of a single-source precursor like triiodo(trifluoromethyl)germane could potentially offer a pathway to deposit germanium-carbon-fluorine alloys or, with a suitable co-reactant, pure germanium films. The incorporation of fluorine, for instance, could modify the optical and electronic properties of the deposited material. By carefully controlling deposition parameters such as substrate temperature, pressure, and precursor flow rates, it might be possible to tune the composition and structure of the resulting thin film.

Germanium-based thin films are of interest for a range of electronic applications, including high-speed transistors and photodetectors. The integration of these films into devices requires deposition processes that are compatible with existing semiconductor manufacturing workflows, particularly concerning thermal budgets. The potential for low-temperature deposition using a reactive precursor like triiodo(trifluoromethyl)germane could be advantageous in this regard.

Synthetic Reagent in Fluorine Chemistry and Organic Synthesis

The unique structural features of triiodo(trifluoromethyl)germane, specifically the presence of a trifluoromethyl group and reactive iodine atoms, suggest its potential utility as a specialized reagent in organic and organometallic synthesis.

The trifluoromethyl (CF3) group is a crucial substituent in many pharmaceuticals and agrochemicals due to its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity. mdpi.commdpi.com Consequently, methods for introducing the CF3 group into organic molecules are of significant interest. wikipedia.org

While there is no direct evidence of triiodo(trifluoromethyl)germane being used as a trifluoromethylating agent, the cleavage of the Ge-CF3 bond under certain conditions could potentially release a trifluoromethyl radical or anion. The reactivity would likely depend on the reaction conditions, such as the presence of radical initiators or strong nucleophiles/electrophiles. The development of new trifluoromethylating reagents is an active area of research, and compounds like triiodo(trifluoromethyl)germane could offer a unique reactivity profile compared to existing reagents. beilstein-journals.orgnih.gov

Table 2: Comparison of Selected Trifluoromethylating Agents

| Reagent Type | Example | General Application | Potential Role of Triiodo(trifluoromethyl)germane |

| Nucleophilic | (Trifluoromethyl)trimethylsilane (TMSCF3) | Trifluoromethylation of carbonyls and other electrophiles. | Could potentially act as a source of a trifluoromethyl nucleophile under specific activation conditions. |

| Electrophilic | Togni reagents | Trifluoromethylation of nucleophiles like thiols, alcohols, and arenes. | Unlikely to act as an electrophilic CF3 source. |

| Radical | Trifluoroiodomethane (CF3I) | Radical trifluoromethylation of alkenes and arenes. | The presence of the CF3 group and labile iodine atoms suggests potential for radical CF3 generation upon homolytic cleavage of the Ge-CF3 bond. |

The three iodine atoms in triiodo(trifluoromethyl)germane are expected to be highly reactive and could participate in various iodine-mediated organic reactions. Iodogermanes can undergo substitution reactions with a variety of nucleophiles, allowing for the introduction of the trifluoromethylgermyl group onto other molecules. thieme-connect.de

Furthermore, the Ge-I bonds could be cleaved to generate germanium-centered radicals or anions, which could then participate in a range of transformations. Iodine-mediated reactions are a broad class of transformations that exploit the unique reactivity of iodine, and a polyiodinated compound like triiodo(trifluoromethyl)germane could serve as a unique reagent in this context. csic.es

Development of Novel Organogermanium Frameworks

Organogermanium compounds can serve as building blocks for the construction of larger, well-defined molecular architectures such as polymers, cages, and frameworks. mdpi.com These materials can exhibit interesting properties and find applications in areas such as catalysis, gas storage, and molecular recognition.

The hydrolysis of organogermanium halides is a common method for the synthesis of germoxanes, which contain Ge-O-Ge linkages. nih.gov By controlling the hydrolysis conditions and the nature of the organic substituent on the germanium atom, it is possible to form a variety of structures, from simple dimers and trimers to complex cage and ladder-type frameworks.

Triiodo(trifluoromethyl)germane, with its three reactive iodine atoms, could potentially be a precursor for the synthesis of trifluoromethyl-functionalized organogermanium frameworks. For instance, controlled hydrolysis could lead to the formation of a trifluoromethylgermanium sesquioxane ([CF3GeO1.5]n), analogous to the well-known organosilicon sesquioxanes. The properties of such a framework would be influenced by the strongly electron-withdrawing trifluoromethyl group.

The synthesis of such frameworks would likely proceed through the initial formation of a germanetriol (CF3Ge(OH)3) intermediate upon hydrolysis of the Ge-I bonds, which would then undergo condensation to form the Ge-O-Ge network. The specific structure of the resulting framework (e.g., cage vs. polymer) would depend on the reaction conditions.

Synthesis of Germanium-Containing Polymers and Oligomers

The synthesis of germanium-containing polymers and oligomers from triiodo(trifluoromethyl)germane can be envisioned through several plausible polymerization pathways, leveraging the reactivity of the Ge-I bonds. These methods, analogous to those used for other organohalosilanes and -germanes, could unlock a new class of polymers with unique thermal, optical, and electronic properties imparted by the germanium and trifluoromethyl moieties.

Potential Polymerization Routes:

Wurtz-type Coupling: This classical method for forming element-element bonds could be applied to triiodo(trifluoromethyl)germane to synthesize polygermanes. By reacting CF3GeI3 with an alkali metal, such as sodium, a polygermane network with a repeating -(Ge(CF3))- backbone could theoretically be formed. The trifluoromethyl group's steric bulk and electronic effects would significantly influence the polymer's structure and properties compared to alkyl- or aryl-substituted polygermanes.

Reductive Dehalogenation with Dihalocompounds: Co-polymerization of triiodo(trifluoromethyl)germane with dihaloarenes or dihaloalkanes in the presence of a reducing agent could lead to the formation of alternating copolymers. This approach would allow for the incorporation of various organic spacers, providing a high degree of control over the final polymer's properties.

Ring-Opening Polymerization (ROP): Although less direct, triiodo(trifluoromethyl)germane could serve as a precursor to cyclic germanes that could undergo ROP. For instance, reaction with a 1,4-dilithiobutane could potentially yield a five-membered germanacyclopentane ring, which could then be polymerized.

Hypothetical Polymer Structures and Properties:

The table below outlines some hypothetical polymers that could be synthesized from triiodo(trifluoromethyl)germane and their predicted properties based on the known effects of germanium and trifluoromethyl groups.

| Polymer Structure | Proposed Synthetic Route | Potential Properties |

| -[Ge(CF3)]n- | Wurtz-type coupling of CF3GeI3 | High thermal stability, unique electronic properties, potential for UV absorption. |

| -[Ge(CF3)-Ar]n- | Reductive coupling with a dihaloarene | Tunable optical band gap, potential for use in organic electronics. |

| -[Ge(CF3)-(CH2)m]n- | Reductive coupling with a dihaloalkane | Increased flexibility, potential for elastomeric materials. |

This table presents hypothetical data for illustrative purposes.

Detailed research into these synthetic routes would be necessary to overcome potential challenges such as side reactions and to fully characterize the resulting polymers. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the reactivity of the germanium center and the properties of the resulting polymers.

Exploration of Germanium-Based Supramolecular Assemblies

The field of supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. Triiodo(trifluoromethyl)germane presents an interesting scaffold for the construction of germanium-based supramolecular assemblies due to the potential for halogen bonding, Lewis acid-base interactions, and the unique properties of the trifluoromethyl group.

Key Interactions for Supramolecular Assembly:

Halogen Bonding: The iodine atoms in triiodo(trifluoromethyl)germane can act as halogen bond donors, interacting with Lewis bases to form defined supramolecular structures. The strength and directionality of these bonds can be tuned by the choice of the halogen bond acceptor.

Lewis Acid-Base Interactions: The germanium center in triiodo(trifluoromethyl)germane is expected to be a moderate Lewis acid, capable of coordinating with various Lewis bases such as pyridines, amines, or phosphines. This can lead to the formation of discrete coordination complexes or extended coordination polymers.

Fluorine-Specific Interactions: The trifluoromethyl group can participate in non-covalent interactions, including dipole-dipole interactions and the formation of so-called "fluorous phases," which can be exploited to direct the self-assembly of molecules.

Potential Supramolecular Architectures:

The combination of these interactions could lead to a variety of supramolecular architectures, as detailed in the table below.

| Supramolecular Architecture | Driving Interaction(s) | Potential Application |

| 1D Chains | Halogen bonding, Lewis acid-base interactions | Anisotropic materials, molecular wires. |

| 2D Networks | Combination of halogen and hydrogen bonding | Porous materials for gas storage or separation. |

| Discrete Cages/Capsules | Multiple coordination or halogen bonds | Host-guest chemistry, molecular recognition. |

This table presents hypothetical data for illustrative purposes.

The design and synthesis of such assemblies would require careful selection of complementary building blocks that can specifically interact with the different functionalities of triiodo(trifluoromethyl)germane.

Emerging Applications in Optoelectronics and Nanoscience

While still in the realm of theoretical and exploratory research, the unique electronic and structural features of materials derived from triiodo(trifluoromethyl)germane suggest a range of potential applications in optoelectronics and nanoscience.

Optoelectronic Applications:

The incorporation of germanium into conjugated polymers can lead to materials with interesting optoelectronic properties, such as high refractive indices and charge carrier mobilities. The presence of the electron-withdrawing trifluoromethyl group could further modulate these properties, potentially leading to:

Electron-Acceptor Materials: Germanium-containing polymers with trifluoromethyl groups could function as n-type semiconductors in organic photovoltaic devices or organic light-emitting diodes (OLEDs).

High Refractive Index Polymers: Fluorinated polygermanes could find use in antireflective coatings and other optical components.

Nanoscience Applications:

Triiodo(trifluoromethyl)germane could serve as a valuable precursor for the synthesis of novel germanium-based nanomaterials:

Germanium Nanoparticles: Controlled reduction of triiodo(trifluoromethyl)germane could yield germanium nanoparticles with a surface functionalized with trifluoromethyl groups. These nanoparticles could exhibit quantum confinement effects and have applications in bioimaging and sensing.

Nanowires and Nanosheets: Chemical vapor deposition (CVD) or solution-based methods using triiodo(trifluoromethyl)germane as a single-source precursor could potentially be developed for the growth of one-dimensional (1D) germanium nanowires or two-dimensional (2D) germanene-like structures. The trifluoromethyl groups could play a crucial role in passivating the surface of these nanostructures, enhancing their stability and electronic properties.

The realization of these applications will depend on the successful development of synthetic methodologies to incorporate triiodo(trifluoromethyl)germane into well-defined materials and a thorough investigation of their fundamental properties.

Future Perspectives and Unexplored Research Avenues in Triiodo Trifluoromethyl Germane Chemistry

Design of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The development of efficient and selective synthetic routes to Triiodo(trifluoromethyl)germane is a critical first step. While general methods for the synthesis of organogermanium halides exist, such as the alkylation of germanium tetrahalides with organometallic reagents, these may not be optimal for introducing a trifluoromethyl group. wikipedia.org Future research should focus on:

Direct Trifluoromethylation of Germanium Tetraiodide: Investigating direct trifluoromethylation reactions of GeI4 using novel trifluoromethylating agents. This could involve the use of reagents like trimethyl(trifluoromethyl)silane (TMSCF3) or electrophilic trifluoromethylating agents, potentially catalyzed by transition metals.

Halogen Exchange Reactions: Exploring the feasibility of halogen exchange reactions starting from more readily available trifluoromethylgermanium precursors, such as (CF3)GeCl3. This would require careful optimization of reaction conditions to favor the formation of the triiodo derivative.

Oxidative Addition Reactions: Investigating the oxidative addition of trifluoromethyl iodide (CF3I) to lower-valent germanium species as a potential route to CF3GeI3.

A comparative table of potential synthetic routes could guide future experimental work:

| Synthetic Approach | Potential Precursors | Key Challenges | Potential Advantages |

| Direct Trifluoromethylation | GeI4, Trifluoromethylating agent | Reagent stability, control of substitution | Direct, potentially one-pot synthesis |

| Halogen Exchange | (CF3)GeCl3, Iodide source (e.g., NaI, TMSI) | Achieving complete exchange, purification | Utilizes more common precursors |

| Oxidative Addition | Ge(II) halides, CF3I | Generation and stability of Ge(II) | Mechanistically distinct, potential for mild conditions |

| Hydrogermylation | Not directly applicable for synthesis of the trihalide | N/A | N/A |

In-Depth Mechanistic Understanding of Complex Reactivity Pathways

The reactivity of Triiodo(trifluoromethyl)germane is expected to be multifaceted. The Ge-I bonds are susceptible to nucleophilic attack, while the trifluoromethyl group significantly influences the electrophilicity of the germanium center. Future mechanistic studies should aim to:

Elucidate Nucleophilic Substitution Mechanisms: Investigating the kinetics and stereochemistry of substitution reactions at the germanium center with various nucleophiles. This would help to determine whether the reactions proceed through associative or dissociative pathways.

Explore Radical Chemistry: The presence of iodine atoms suggests the possibility of radical reactions initiated by light or radical initiators. Exploring the photochemistry of CF3GeI3 could reveal novel reaction pathways for the formation of germanium-centered radicals.

Investigate Insertion Reactions: Studying the reactivity of CF3GeI3 towards unsaturated substrates like alkenes and alkynes to explore the potential for germylation reactions.

Understanding these fundamental reactivity patterns is crucial for the rational design of applications for this compound.

Integration of Advanced Characterization Techniques for Real-Time Monitoring

A thorough understanding of the synthesis and reactivity of Triiodo(trifluoromethyl)germane will require the use of advanced characterization techniques. While standard techniques like NMR spectroscopy (¹H, ¹³C, ¹⁹F, and potentially ⁷³Ge) and mass spectrometry will be essential, real-time monitoring of reactions could provide invaluable mechanistic insights. Future work should incorporate:

In-situ Spectroscopy: Utilizing techniques like in-situ IR or Raman spectroscopy to monitor the formation of intermediates and products during synthesis and subsequent reactions.

Variable-Temperature NMR: Employing VT-NMR to study dynamic processes and the potential for fluxional behavior in derivatives of CF3GeI3.

X-ray Crystallography: Obtaining single-crystal X-ray diffraction data for CF3GeI3 and its derivatives to unequivocally determine their molecular structures. This is particularly important for understanding the influence of the bulky and electron-withdrawing substituents on bond lengths and angles.

Computational Design and High-Throughput Screening for Material Discovery

Computational chemistry can play a pivotal role in accelerating the exploration of Triiodo(trifluoromethyl)germane chemistry. nih.gov Density Functional Theory (DFT) calculations can be employed to:

Predict Molecular Properties: Calculate spectroscopic signatures (NMR chemical shifts, vibrational frequencies) to aid in experimental characterization.

Model Reaction Mechanisms: Investigate the transition states and intermediates of potential reactions to guide experimental design and understand reactivity.

Design Novel Materials: Computationally screen for the potential of CF3GeI3-derived materials in applications such as semiconductors or catalysts.

High-throughput screening (HTS) methodologies, while challenging for air- and moisture-sensitive compounds, could be adapted to rapidly screen the reactivity of CF3GeI3 with a large number of substrates or its efficacy in catalytic applications. biologic.net

Exploration of New Catalytic Cycles and Sustainable Chemical Processes

Organogermanium compounds have shown promise in catalysis, for instance, in polymerization reactions. chemistryviews.orgmdpi.com The unique electronic properties imparted by the trifluoromethyl group in CF3GeI3 could lead to novel catalytic activities. Future research in this area should focus on:

Lewis Acid Catalysis: Investigating the Lewis acidity of Triiodo(trifluoromethyl)germane and its potential to catalyze organic transformations.

Precursor for Germanium-based Catalysts: Utilizing CF3GeI3 as a precursor for the synthesis of well-defined germanium-containing catalysts, including heterogeneous catalysts on solid supports.

Sustainable Chemistry: Exploring the use of CF3GeI3 in developing more sustainable chemical processes, for example, by enabling reactions to proceed under milder conditions or with higher selectivity, thus reducing waste. acs.org The development of recyclable germanium catalysts is also a key aspect of sustainable chemistry. semi.org

Q & A

Q. What are the established synthetic routes for Triiodo(trifluoromethyl)germane, and how can experimental conditions be optimized for yield and purity?

- Methodological Answer : The primary synthesis involves reacting iodotrifluoromethane (CF₃I) with elemental germanium (Ge) at elevated temperatures, as first reported by Clark and Willis . Alternative pathways include reacting (CF₃)₂Hg with germanium tetraiodide (GeI₄) at 110–120°C to form (CF₃)GeI₃ . Yield optimization requires precise control of stoichiometry, temperature, and reaction time. For example, excess CF₃I improves yield by minimizing side reactions like GeI₃ decomposition. Purification via fractional distillation under inert atmospheres (e.g., nitrogen) is critical due to the compound’s air sensitivity.

Q. What spectroscopic and crystallographic techniques are most effective for characterizing Triiodo(trifluoromethyl)germane?

- Methodological Answer :

- Multinuclear NMR : ¹⁹F NMR (δ ~ -50 ppm for CF₃ groups) and ¹³C NMR confirm trifluoromethyl bonding .

- IR Spectroscopy : Stretching vibrations for Ge–I bonds (180–220 cm⁻¹) and CF₃ groups (1150–1250 cm⁻¹) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., [M]⁺ at m/z ≈ 546 for (CF₃)GeI₃) and fragmentation patterns .

- X-ray Diffraction : Limited by volatility, but low-temperature crystallography can resolve Ge–I bond lengths (~2.5–2.6 Å) and trigonal pyramidal geometry .

Q. How do computational methods (e.g., DFT) resolve discrepancies in experimental vibrational spectra for (CF₃)GeI₃ derivatives?

- Methodological Answer : Density functional theory (DFT) at the B-LYP level predicts vibrational modes within 5% accuracy of experimental IR data without scaling . For example, Ge–N₃ stretching in (CF₃)₃GeN₃ is computed at 610 cm⁻¹ vs. observed 595 cm⁻¹ . Discrepancies arise from anharmonicity or solvent effects; hybrid functionals (e.g., B3LYP) improve accuracy for polarizable environments.

Q. What strategies address contradictions in reported ionization energies for halogenated germanium compounds?

- Analysis : Variations in ionization energies (e.g., 11.3 eV vs. 12.1 eV for GeF₄ ) stem from methodological differences:

- Vertical vs. Adiabatic : Vertical ionization (sudden electron removal) yields higher values than adiabatic (relaxed geometry) measurements .

- Calibration Errors : Cross-checking with NIST-standardized photoelectron spectra reduces instrument bias .

Q. How can reaction pathways for (CF₃)GeI₃ in cross-coupling reactions be mechanistically validated?

- Methodological Answer :

- Isotopic Labeling : Use ¹²⁷I/¹²⁹I isotopic substitution to track Ge–I bond cleavage kinetics via MS or NMR.

- Computational Mapping : Transition-state analysis (e.g., using Gaussian 16) identifies rate-determining steps, such as oxidative addition of Ge–I bonds to metal catalysts .

Data Contradictions and Resolution

Q. Why do thermodynamic datasets for related compounds (e.g., GeF₄) show inconsistencies in enthalpy values?

- Resolution Framework :

- Source Evaluation : Prioritize data from NIST-standardized measurements (e.g., ΔfH°gas for GeF₄ = -1190 kJ/mol ) over older literature.

- Error Propagation : Use statistical tools (e.g., Monte Carlo simulations) to quantify uncertainties in calorimetric vs. computational data .

Applications in Material Science

Q. What role does (CF₃)GeI₃ play in synthesizing germanium-based polymers or catalysts?

- Methodological Insight :

- Precursor for Ge–C Bond Formation : (CF₃)GeI₃ reacts with Grignard reagents (e.g., RMgX) to form (CF₃)GeR₃, useful in OLEDs .

- Catalytic Activation : Ge–I bonds in (CF₃)GeI₃ facilitate C–H bond activation in aromatic substrates under mild conditions .

Safety and Handling Protocols

Q. What safety protocols are essential for handling Triiodo(trifluoromethyl)germane?

- Best Practices :

- Inert Atmosphere : Use gloveboxes or Schlenk lines to prevent hydrolysis/oxidation .

- Waste Management : Neutralize Ge–I bonds with aqueous NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.